4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide
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Overview
Description
4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a dimethylamino group and a naphtho[1,2-d]thiazol-2-yl moiety, which contribute to its distinct chemical behavior and reactivity.
Scientific Research Applications
4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Naphtho[1,2-d]thiazole Core: This can be achieved by reacting naphthylamine with a thioamide under acidic conditions to form the thiazole ring.
Introduction of the Benzamide Group: The naphtho[1,2-d]thiazole intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Dimethylamino Substitution: Finally, the dimethylamino group is introduced via nucleophilic substitution using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, while the benzamide moiety can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding naphtho[1,2-d]thiazole oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(dimethylamino)styryl)naphtho[1,2-d]thiazole methiodide
- Naphtho[2,1-d]oxazoles
- 4-(dimethylamino)pyridine derivatives
Uniqueness
4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its naphtho[1,2-d]thiazole core and dimethylamino substitution make it particularly valuable in the development of fluorescent probes and therapeutic agents.
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-23(2)15-10-7-14(8-11-15)19(24)22-20-21-18-16-6-4-3-5-13(16)9-12-17(18)25-20/h3-12H,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXISWHNBLEABD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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